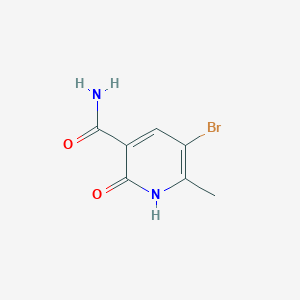![molecular formula C19H12Cl2N2O2 B2576642 4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone CAS No. 338756-74-4](/img/structure/B2576642.png)
4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone is a chemical compound with the molecular formula C19H12Cl2N2O2 and a molecular weight of 371.22 This compound is known for its unique structure, which includes a phthalazinone core substituted with a dichlorophenyl-furyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone typically involves the reaction of 2,4-dichlorophenyl-2-furylmethanol with phthalic anhydride under acidic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the anhydride, forming an ester intermediate. This intermediate then undergoes cyclization to yield the final phthalazinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1,2-dihydrophthalazin-1-one
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,3-thiazole
- 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H)-pyridone
Uniqueness
4-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone stands out due to its unique phthalazinone core and the presence of both dichlorophenyl and furyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2/c20-11-5-7-15(16(21)9-11)18-8-6-12(25-18)10-17-13-3-1-2-4-14(13)19(24)23-22-17/h1-9H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONCJVIJIICHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)
![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)


![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)



![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)



